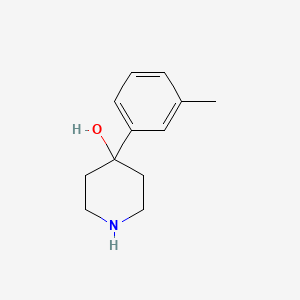

4-(3-Methylphenyl)piperidin-4-ol

Descripción

Overview of Piperidine-Containing Chemical Entities in Drug Discovery

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. researchgate.netnih.gov Its prevalence is underscored by the fact that a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. researchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net These activities include, but are not limited to, anticancer, antiviral, analgesic, antipsychotic, and antihistamine effects. researchgate.netarizona.edu

The versatility of the piperidine scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net This structural motif is found in numerous natural alkaloids, such as piperine, which gives black pepper its characteristic taste, and morphine, a potent analgesic. encyclopedia.pubwikipedia.org The widespread presence of the piperidine nucleus in both natural products and synthetic drugs highlights its importance as a privileged scaffold in the design of new therapeutic agents. researchgate.netresearchgate.net

Rationale for Focusing on the 4-(3-Methylphenyl)piperidin-4-ol Core Structure

The this compound scaffold is a subject of significant interest in medicinal chemistry due to its unique combination of structural features. This molecule incorporates a piperidin-4-ol core, which is a known pharmacophore in various biologically active compounds. researchgate.net The presence of a hydroxyl group at the 4-position and a phenyl ring at the same carbon creates a tertiary alcohol, a feature that can influence the molecule's binding properties and metabolic stability.

The substitution pattern on the phenyl ring is also crucial. The methyl group at the 3-position (meta-position) of the phenyl ring can impact the molecule's electronic properties and its interaction with biological targets. The specific placement of this substituent can lead to enhanced selectivity and potency for certain receptors. For instance, modifications of similar 4-phenylpiperidine (B165713) structures have led to the discovery of compounds with significant activity at dopamine (B1211576) D2 receptors. nih.gov The exploration of derivatives of the this compound core is driven by the potential to develop novel therapeutic agents with improved efficacy and safety profiles.

Historical Context of Related Piperidine Derivatives in Medicinal Chemistry

The journey of piperidine derivatives in medicinal chemistry is a long and storied one. Piperidine itself was first isolated in 1850 from piperine. wikipedia.org Since then, the piperidine scaffold has become a fundamental building block in the synthesis of a vast array of medicinal agents. arizona.edu

Historically, the development of synthetic piperidine-based drugs has led to major breakthroughs in therapeutics. For example, the synthesis of pethidine, a 4-phenylpiperidine derivative, in the mid-20th century provided a potent synthetic opioid analgesic. This discovery spurred further research into related structures, leading to the development of other important analgesics like fentanyl and its analogues. researchgate.net

Furthermore, the 4-hydroxypiperidine (B117109) moiety has been a key intermediate in the synthesis of various pharmaceuticals. google.com For instance, 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a precursor to the antipsychotic drug haloperidol (B65202) and the anti-diarrheal agent loperamide. researchgate.net The continuous exploration of piperidine derivatives, including those with aryl substituents at the 4-position, has yielded a rich pipeline of drug candidates targeting a wide range of diseases, from central nervous system disorders to cancer. researchgate.netnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOHIWHCKUFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543375 | |

| Record name | 4-(3-Methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71916-57-9 | |

| Record name | 4-(3-Methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methylphenyl Piperidin 4 Ol and Its Analogues

Established Synthetic Routes to the Piperidin-4-ol Scaffold

The foundational methods for constructing the piperidin-4-ol skeleton often involve the formation of a piperidin-4-one precursor, which is then subsequently reacted to introduce the desired aryl group at the C4 position.

The Mannich reaction is a cornerstone in the synthesis of 4-piperidone (B1582916) precursors. This one-pot condensation reaction typically involves an amine, an aldehyde (such as formaldehyde), and a ketone containing at least two α-hydrogens. sciencemadness.org A variation of this reaction, which is widely used for the synthesis of 2,6-diaryl-3-methyl-4-piperidones, involves the condensation of an ethyl-methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). dtic.mil The resulting piperidone can then serve as a key intermediate.

The efficiency of the Mannich reaction can be influenced by the reaction conditions. For instance, employing glacial acetic acid as a solvent has been reported to facilitate rapid reaction, simplify the isolation of pure products, and provide satisfactory yields of substituted 4-piperidones. rsc.org The versatility of this approach allows for the synthesis of a wide variety of 4-piperidones with different substituents at various positions on the piperidine (B6355638) ring. rsc.org Furthermore, the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, represents a powerful tool for the synthesis of piperidine-based compounds, including precursors to piperidinone-based drugs. nih.gov

Below is a table summarizing representative Mannich reactions for the synthesis of piperidone precursors.

| Ketone | Aldehyde | Amine Source | Product | Reference |

| Ethyl-methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | dtic.mil |

| Acetone | Formaldehyde | Primary amine | Substituted 4-piperidones | sciencemadness.org |

| Various ketones | Various aldehydes | Ammonium acetate | Substituted 4-piperidones | rsc.org |

| Nitroalkane | Imine | - | β-nitroamine (precursor to piperidines) | nih.gov |

This table presents generalized examples of the Mannich reaction for piperidone synthesis.

The direct alkylation of a simple piperidine derivative with a methylphenyl halide is not a common primary route to form the C4-aryl bond in 4-(3-Methylphenyl)piperidin-4-ol. Instead, a more prevalent and effective strategy involves the arylation of a pre-formed piperidin-4-one derivative. This is typically achieved through the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, derived from a methylphenyl halide. leah4sci.commnstate.edulibretexts.org

The process begins with the formation of the Grignard reagent, for instance, 3-methylphenylmagnesium bromide, by reacting 3-bromotoluene (B146084) with magnesium metal in an anhydrous ether solvent. mnstate.edu This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a suitable N-protected piperidin-4-one. leah4sci.comlibretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound. libretexts.org This method is a powerful carbon-carbon bond-forming reaction that allows for the direct introduction of the aryl group at the C4 position. mnstate.edu

The following table outlines the key steps in this synthetic approach.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Grignard Formation | 3-Bromotoluene, Magnesium | Anhydrous ether | 3-Methylphenylmagnesium bromide | mnstate.edu |

| 2. Nucleophilic Addition | N-Protected piperidin-4-one, 3-Methylphenylmagnesium bromide | Anhydrous ether | Intermediate magnesium alkoxide | leah4sci.comlibretexts.org |

| 3. Hydrolysis | Intermediate magnesium alkoxide | Dilute acid (e.g., HCl) | N-Protected this compound | libretexts.org |

This table illustrates a typical sequence for the synthesis of a 4-aryl-4-hydroxypiperidine via a Grignard reaction.

Nucleophilic substitution reactions are fundamental to the synthesis of this compound, primarily in the context of nucleophilic addition to a carbonyl group. The key transformation involves the attack of a carbon-based nucleophile on the carbonyl carbon of a 4-piperidone precursor. lumenlearning.com Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles for this purpose. saskoer.ca

In the synthesis of this compound, the nucleophile is typically a 3-methylphenyl organometallic species. leah4sci.com The reaction proceeds via the nucleophilic addition of this reagent to the electrophilic carbonyl carbon of an N-protected 4-piperidone. libretexts.orgsaskoer.ca This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate which, upon acidic workup, is protonated to give the final tertiary alcohol. libretexts.org The use of N-protected piperidin-4-ones is crucial to prevent side reactions involving the piperidine nitrogen.

The table below provides a generalized overview of this nucleophilic addition reaction.

| Electrophile | Nucleophile | Key Transformation | Product Type | Reference |

| N-Protected 4-Piperidone | 3-Methylphenylmagnesium bromide | Nucleophilic addition to carbonyl | Tertiary alcohol | leah4sci.comlibretexts.org |

| N-Protected 4-Piperidone | 3-Methylphenyllithium | Nucleophilic addition to carbonyl | Tertiary alcohol | saskoer.ca |

This table highlights the key components of the nucleophilic addition step in the synthesis of 4-aryl-4-hydroxypiperidines.

Advanced Synthetic Strategies for Stereoselective Synthesis

The development of stereoselective synthetic methods is crucial for accessing specific stereoisomers of substituted piperidin-4-ols, which can exhibit different biological activities. These advanced strategies often employ chiral auxiliaries, ligands, or intramolecular reactions to control the three-dimensional arrangement of atoms in the final product.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. acs.org In the context of piperidine synthesis, chiral auxiliaries can be used to achieve the asymmetric synthesis of substituted piperidines. For example, a chiral auxiliary mediated asymmetric synthesis of a pentasubstituted piperidine has been demonstrated. nih.gov The use of chiral auxiliaries derived from amino acids has also been reported to lead to good diastereoselectivities in reactions involving cyclic dienes to form piperidine precursors. wikipedia.org

Ligand-controlled methods offer another powerful approach to stereoselective synthesis. Chiral ligands can be coordinated to a metal catalyst to create a chiral environment that influences the stereochemical course of a reaction. beilstein-journals.org For instance, new chiral ligands based on imidazolidin-4-one (B167674) derivatives, when complexed with copper(II), have been shown to be highly enantioselective catalysts in asymmetric Henry reactions, which can be a step in the synthesis of nitrogen-containing heterocycles. beilstein-journals.org Similarly, Ni-catalyzed asymmetric reductive cross-coupling reactions using chiral bisimidazoline (BiIm) ligands have been developed for the synthesis of enantioenriched aryl/vinyl alkyl carbinols. nih.gov Rhodium-catalyzed C-H insertion reactions using specialized chiral dirhodium catalysts have also been employed for the site-selective and stereoselective functionalization of piperidine derivatives. nih.govresearchgate.net

The following table summarizes some advanced stereoselective methods.

| Method | Key Component | Application | Outcome | Reference |

| Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine | Synthesis of chiral 2-substituted 4-piperidones | Enantiomerically enriched piperidones | acs.org |

| Chiral Ligand | Chiral imidazolidin-4-one derivatives | Asymmetric Henry reactions | High enantioselectivity (up to 97% ee) | beilstein-journals.org |

| Chiral Catalyst | Chiral dirhodium tetracarboxylate | Site-selective C-H functionalization of piperidines | High diastereoselectivity and enantioselectivity | nih.govresearchgate.net |

| Chiral Ligand | Chiral bisimidazoline (BiIm) | Ni-catalyzed asymmetric cross-coupling | Enantioenriched aryl/vinyl alkyl carbinols | nih.gov |

This table provides examples of advanced stereoselective synthetic strategies.

Intramolecular cyclization reactions are a powerful strategy for constructing the piperidine ring, often with a high degree of stereocontrol. nih.gov These reactions involve the formation of a new bond within a single molecule to create the cyclic structure.

One notable example is the Dieckmann condensation , which is the intramolecular Claisen condensation of a diester to form a β-keto ester. organic-chemistry.org This method is effective for creating five- and six-membered rings and is commonly used to synthesize 4-piperidone precursors. dtic.milstackexchange.comucl.ac.uk The process typically involves treating a suitable diester with a base, such as sodium ethoxide, to induce cyclization. stackexchange.com

The aza-Diels-Alder reaction is another important intramolecular cyclization method, where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org This reaction can be used to form piperidin-4-ones from the reaction of imines with electron-rich dienes. rsc.org The mechanism can be either concerted or stepwise, depending on the reaction conditions. wikipedia.org

Other intramolecular cyclization approaches include the aza-Prins cyclization for the synthesis of 4-hydroxypiperidines containing a quaternary stereocenter, and intramolecular aza-Michael reactions for the enantioselective synthesis of substituted piperidines. rsc.orgnih.gov Gold-catalyzed cyclization of N-homopropargyl amides has also been shown to be an efficient method for preparing piperidin-4-ols. nih.gov

The table below details various intramolecular cyclization strategies for piperidine ring formation.

| Reaction Type | Substrate | Key Features | Product | Reference |

| Dieckmann Condensation | Diester | Base-catalyzed intramolecular condensation | β-Keto ester (4-piperidone precursor) | dtic.milorganic-chemistry.orgstackexchange.comucl.ac.uk |

| Aza-Diels-Alder Reaction | Imine and diene | Cycloaddition to form a six-membered ring | Piperidin-4-one derivative | wikipedia.orgrsc.org |

| Aza-Prins Cyclization | Homoallylic amine and ketoaldehyde | Diastereoselective synthesis of cis-4-hydroxypiperidines | C2 and C4 substituted piperidines | rsc.org |

| Intramolecular aza-Michael Reaction | N-tethered alkenes | Organocatalytic enantioselective cyclization | Enantiomerically enriched substituted piperidines | nih.gov |

| Gold-Catalyzed Cyclization | N-homopropargyl amide | Sequential cyclization, reduction, and rearrangement | Substituted piperidin-4-ols | nih.gov |

This table summarizes various intramolecular cyclization methods for the synthesis of the piperidine scaffold.

Photochemical and Transition Metal-Catalyzed Approaches

Recent advancements in organic synthesis have introduced photochemical methods for constructing bicyclic piperidinones from dienes through an intramolecular [2+2] cycloaddition. These intermediates can then be readily reduced to the desired piperidine structures. This technique is scalable and has proven valuable in synthesizing analogues of key pharmaceutical compounds.

Transition metal catalysis, particularly with rhodium and palladium, provides a powerful tool for the functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been successfully employed to create positional analogues of methylphenidate. nih.gov The selectivity of these reactions, directing functionalization to the C2, C3, or C4 positions of the piperidine ring, can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, the use of N-α-oxoarylacetyl-piperidines with a specific rhodium catalyst can direct substitution to the 4-position. nih.gov

Transition metal-catalyzed reactions are valued for their ability to facilitate challenging chemical couplings with high chemo- and regioselectivity, often under mild conditions and with low catalyst loadings. mdpi.com These methods open up new avenues for creating complex molecular architectures that are not accessible through traditional synthetic routes. mdpi.com

Derivatization Strategies for Structural Modification at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for structural modification, allowing for the introduction of a wide array of functionalities that can significantly alter the compound's properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a fundamental transformation. Standard procedures involve reacting the piperidine with an alkyl halide. To drive the reaction to completion and neutralize the resulting acid, a base such as potassium carbonate is often employed, typically in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net For less reactive alkylating agents, stronger bases like sodium hydride may be necessary. researchgate.net The choice of solvent and base is critical to optimize the reaction yield and prevent side reactions.

N-acylation, the introduction of an acyl group onto the piperidine nitrogen, is another common derivatization strategy. This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride.

Introduction of Diverse Functional Groups

Beyond simple alkyl and acyl groups, a diverse range of functional groups can be introduced at the piperidine nitrogen. For example, a study on piperidinol analogues with anti-tuberculosis activity demonstrated the synthesis of derivatives by reacting 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol with various substituted epoxides in ethanol. nih.gov This approach allows for the incorporation of functionalities like phenoxy and phenylthio groups, leading to a library of compounds for structure-activity relationship studies. nih.gov

The following table showcases examples of N-substituted derivatives of 4-aryl-piperidin-4-ol analogues and their reported yields.

| Derivative Name | Starting Piperidinol | Reagent | Yield (%) |

| 1-((S)-3-(4-fluorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol nih.gov | 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (S)-2-((4-fluorophenoxy)methyl)oxirane | 39.1 |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol nih.gov | 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | (R)-2-((4-chlorophenoxy)methyl)oxirane | 37.2 |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-((S)-2-hydroxy-3-(phenylthio)propyl)piperidin-4-ol nih.gov | 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (S)-2-((phenylthio)methyl)oxirane | 19.1 |

Derivatization Strategies for Structural Modification at the Phenyl Moiety

The phenyl group of this compound offers another avenue for structural diversification, enabling modifications that can influence the molecule's interaction with biological targets.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various substituents onto the phenyl ring. wikipedia.orgmasterorganicchemistry.com Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The existing methyl group on the phenyl ring of this compound is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

For instance, nitration, achieved with a mixture of nitric and sulfuric acids, would introduce a nitro (NO2) group. youtube.comlibretexts.org Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr3 or FeCl3. libretexts.org The regioselectivity of these reactions is influenced by both the electronic directing effect of the methyl group and potential steric hindrance from the bulky piperidinol substituent.

Suzuki-Miyaura Cross-Coupling and Related Methods for Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an aryl halide or triflate in the presence of a base. libretexts.orgnih.gov

To utilize this method for modifying the phenyl ring of this compound, the molecule would first need to be functionalized with a halide (e.g., bromine or iodine) through an electrophilic aromatic substitution reaction. The resulting aryl halide could then be coupled with a variety of aryl or vinyl boronic acids to introduce new aryl substituents. The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups, making it a valuable tool in complex molecule synthesis. nih.gov Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, sometimes offering a more cost-effective and "green" alternative. nih.gov

The table below provides examples of conditions used for Suzuki-Miyaura cross-coupling reactions.

| Catalyst | Base | Solvent | Temperature (°C) |

| PdCl2(dppf) mdpi.com | K2CO3 (aq) | Dioxane | 90 |

| 4-AAP-Pd(II) nih.gov | K2CO3 (aq) | Ethanol | Not Specified |

| Nickel Catalyst nih.gov | Not Specified | Alcohol | Not Specified |

Optimization of Reaction Conditions and Yield

The efficiency and outcome of the synthesis of this compound are profoundly influenced by several key reaction parameters. Careful optimization of these conditions is paramount to maximize the yield and minimize the formation of impurities.

The choice of solvent is critical in a Grignard reaction as it must solvate the organomagnesium species to maintain its reactivity and solubility. Anhydrous ethers are the most common solvents for this purpose. Tetrahydrofuran (THF) is frequently favored over diethyl ether due to its higher boiling point and better solvating ability for the Grignard reagent complex. The use of a solvent like THF can influence the reaction rate and the ultimate yield of the desired 4-aryl-4-piperidinol.

Reaction temperature is another pivotal factor. The formation of the Grignard reagent itself is an exothermic process and often requires initial heating to start, followed by cooling to control the reaction rate. The subsequent addition of the piperidin-4-one to the Grignard reagent is also highly exothermic and is typically carried out at reduced temperatures, such as 0 °C, to prevent side reactions like enolization of the ketone or dimerization of the Grignard reagent. nih.gov Gradually warming the reaction mixture to room temperature allows the reaction to proceed to completion. Studies on related syntheses have shown that increasing the reaction temperature can enhance the reaction rate, but excessively high temperatures may lead to a decrease in yield due to the formation of degradation products. researchgate.net

Table 1: Illustrative Effect of Solvent and Temperature on the Yield of 4-Aryl-4-piperidinol Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

| 1 | Diethyl Ether | 0 to rt | 12 | 65-75 |

| 2 | Tetrahydrofuran (THF) | 0 to rt | 8 | 80-90 |

| 3 | Toluene | rt to 60 | 12 | 40-50 |

| 4 | THF | -20 to rt | 12 | 85-95 |

| 5 | THF | 60 (reflux) | 4 | 70-80 (with potential for increased byproducts) |

Note: This table represents generalized data for the synthesis of 4-aryl-4-piperidinol analogues based on established chemical principles. Specific yields for this compound may vary based on the exact reagents and conditions used.

The primary reagents for the synthesis of this compound are a protected piperidin-4-one and 3-methylphenylmagnesium bromide (m-tolylmagnesium bromide). The piperidine nitrogen is typically protected, often with a Boc (tert-butoxycarbonyl) or benzyl (B1604629) group, to prevent it from reacting with the Grignard reagent. The choice of protecting group can influence the reactivity and the ease of its subsequent removal. The N-Boc protecting group is common as it can be readily removed under acidic conditions. google.com

While the Grignard reaction is the principal method, other catalytic approaches have been explored for the synthesis of related 4-arylpiperidines. For instance, cobalt-catalyzed cross-coupling reactions of N-Boc-4-iodopiperidine with aryl Grignard reagents have been developed. nih.gov These reactions often employ a cobalt salt, such as CoCl₂, and a ligand like (R,R)-tetramethylcyclohexanediamine (TMCD). nih.gov Copper-based catalysts, such as CuBr·SMe₂, have also been utilized in the enantioselective dearomative addition of Grignard reagents to pyridinium (B92312) ions, which can be precursors to chiral piperidine derivatives. nih.govacs.org Although not directly applied to the synthesis of this compound from a piperidin-4-one, these catalytic methods highlight the ongoing research into more efficient and selective C-C bond formations in the synthesis of piperidine-containing compounds.

Table 2: Reagent and Potential Catalyst Systems for Aryl-Piperidine Synthesis

| Entry | Piperidine Substrate | Arylating Agent | Catalyst/Additive | Product Type |

| 1 | N-Boc-4-piperidinone | 3-Tolylmagnesium bromide | None (Grignard) | This compound |

| 2 | N-Boc-4-iodopiperidine | Phenylmagnesium bromide | CoCl₂ / TMCD | 4-Phenylpiperidine (B165713) |

| 3 | 4-Methoxypyridinium ion | Ethylmagnesium bromide | CuBr·SMe₂ / Chiral Ligand | Chiral Dihydro-4-pyridone |

Note: This table provides examples of reagent and catalyst systems used in the synthesis of 4-arylpiperidines and related structures. The direct catalytic synthesis of this compound via Grignard addition to a piperidinone is not a standardly catalyzed process.

Isolation and Purification Techniques for Synthetic Products

Following the completion of the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, and various byproducts. A systematic isolation and purification protocol is therefore essential to obtain the compound in high purity.

The initial workup typically involves quenching the reaction with an aqueous solution, such as saturated ammonium chloride, to decompose any unreacted Grignard reagent. The product is then extracted into an organic solvent, for instance, ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove water-soluble impurities, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of this compound, two primary techniques are commonly employed: recrystallization and column chromatography.

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon gradual cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for the recrystallization of piperidin-4-one derivatives include ethanol, methanol, or mixtures such as ethanol-ethyl acetate or benzene-petroleum ether. chemrevlett.com

Table 3: Common Solvents for Recrystallization of Piperidinol Derivatives

| Solvent/Solvent System | Suitability |

| Ethanol | Good for moderately polar compounds. |

| Methanol | Similar to ethanol, effective for polar compounds. |

| Ethyl Acetate/Hexane (B92381) | A good system where the compound is soluble in ethyl acetate and insoluble in hexane. |

| Dichloromethane/Hexane | Similar principle to ethyl acetate/hexane for less polar compounds. |

| Water | Generally unsuitable for non-polar organic compounds. |

Note: The optimal recrystallization solvent for this compound would need to be determined experimentally.

Column Chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent or solvent mixture) is passed through the column. sielc.comresearchgate.netresearcher.lifemdpi.comnih.gov For this compound, which is a moderately polar compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the mobile phase is optimized to achieve good separation between the desired product and any impurities. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity or for preparative separation of isomers if applicable. sielc.comresearchgate.netresearcher.lifemdpi.comnih.gov

Table 4: Typical Column Chromatography Conditions for Piperidinol Purification

| Stationary Phase | Mobile Phase System (example gradient) | Detection Method |

| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Thin Layer Chromatography (TLC) with UV light or a staining agent (e.g., potassium permanganate) |

| Reverse Phase C18 | Acetonitrile (B52724) / Water with 0.1% Formic Acid | HPLC with UV or Mass Spectrometry (MS) detection |

Note: The specific mobile phase composition for the purification of this compound would be optimized based on the polarity of the crude product and its impurities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules like 4-(3-Methylphenyl)piperidin-4-ol. epstem.net DFT calculations can elucidate the distribution of electron density and identify the most stable arrangement of atoms in space.

These calculations are fundamental for understanding the molecule's reactivity. For instance, by mapping the electron density, it is possible to predict which sites on the molecule are more likely to engage in chemical reactions. The method can also be used to calculate various descriptors of reactivity, providing a quantitative basis for predicting chemical behavior. While specific DFT studies on this compound are not widely published, the principles of DFT are routinely applied to similar heterocyclic systems to explore their structural and electronic characteristics. epstem.net

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. chemrxiv.org The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

For this compound, an MEP analysis would reveal:

Negative Regions (Electron-Rich): Displayed in shades of red and yellow, these areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These regions are the primary sites for hydrogen bonding.

Positive Regions (Electron-Poor): Shown in blue, these regions have a lower electron density and are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive electrostatic potential. researchgate.net

Neutral Regions: The aromatic ring and the carbon backbone would show intermediate potential values, though the π-system of the phenyl ring can also participate in specific interactions.

The MEP map serves as a guide to the molecule's reactivity and its ability to form non-covalent bonds, which is essential for its interaction with biological targets. chemrxiv.org

Table 1: Interpreted MEP Data for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Oxygen of Hydroxyl Group | Highly Negative | Red | Site for electrophilic attack and hydrogen bond accepting |

| Nitrogen of Piperidine Ring | Negative | Red/Orange | Site for electrophilic attack and hydrogen bond accepting |

| Hydrogen of Hydroxyl Group | Highly Positive | Blue | Site for nucleophilic attack and hydrogen bond donating |

| Aromatic Ring Hydrogens | Slightly Positive | Light Blue | Potential for weak interactions |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperidine nitrogen or the π-system of the methylphenyl group.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the electron-deficient parts of the molecule.

HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A larger gap indicates higher stability.

FMO analysis is instrumental in predicting the molecule's electronic transitions and its behavior in charge-transfer interactions. researchgate.net

Table 2: Hypothetical FMO Data for this compound

| Orbital | Description | Predicted Energy (eV) | Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | ~ -6.0 | Electron-donating capability |

| LUMO | Lowest Unoccupied Molecular Orbital | ~ -1.0 | Electron-accepting capability |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules.

MD simulations would be crucial to understand how this compound interacts with a target receptor, such as a G protein-coupled receptor (GPCR). Key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong connections with amino acid residues in the receptor's binding site.

Ionic Interactions: The basic nitrogen of the piperidine ring can be protonated under physiological conditions, allowing for a strong salt-bridge interaction with acidic residues like aspartic acid or glutamic acid.

Hydrophobic and Aromatic Interactions: The 3-methylphenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the receptor.

Simulations can reveal the stability of these interactions over time and highlight the dynamic nature of the binding pose. The receptor itself is flexible, and MD studies show that it can adapt its conformation to accommodate the ligand. nih.gov

The primary conformations for a substituted piperidine ring are:

Chair Conformation: This is generally the most stable form. The substituents (the 3-methylphenyl group and the hydroxyl group) can be in either an axial or equatorial position. The relative stability of the axial versus equatorial conformer is influenced by steric hindrance. For this compound, the bulky 3-methylphenyl group would strongly prefer the equatorial position to minimize steric clashes.

Twist-Boat Conformation: This is a higher-energy, more flexible conformation that can be an intermediate in the interconversion between chair forms. osti.gov

Table 3: Predicted Conformational States of this compound

| Conformation | Substituent Position | Relative Energy | Predicted Population |

|---|---|---|---|

| Chair | 3-Methylphenyl (Equatorial) | Lowest | Highest |

| Chair | 3-Methylphenyl (Axial) | Higher | Low |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com This model then serves as a 3D query in virtual screening to search large compound databases for novel molecules with potential biological activity. nih.govnih.gov The process can be approached from two main perspectives: ligand-based, when a set of active molecules is known, or structure-based, when the three-dimensional structure of the target protein is available. dovepress.commdpi.com For scaffolds related to this compound, both approaches have proven valuable. For instance, the 4-piperidinol scaffold is recognized as a biologically useful pharmacophore for a variety of targets. researchgate.net

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore models are generated from the structural features of a series of known active compounds. mdpi.com This method relies on the principle that molecules with similar biological activities often share common chemical features arranged in a specific spatial orientation. The process involves aligning a set of active compounds and abstracting the shared chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

A study focusing on 4-substituted piperidin-4-ol derivatives as melanocortin-4 receptor (MC4-R) agonists successfully employed this technique. nih.gov Using a dataset of 56 analogues, a common feature pharmacophore model was generated to identify the key chemical attributes responsible for agonist activity. nih.gov Such models are crucial for identifying new chemical entities that are structurally diverse but retain the necessary features for biological activity. nih.gov The generation of these models is an iterative process that involves calculating and comparing pharmacophore hashes to identify common patterns among active compounds. mdpi.com

In contrast to the ligand-based approach, structure-based pharmacophore modeling utilizes the three-dimensional structure of the target macromolecule, typically a protein, obtained from methods like X-ray crystallography or NMR spectroscopy. dovepress.comresearchgate.net This method involves identifying the key interaction points within the active site of the protein. dovepress.com These interaction points, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the protein and a bound ligand, define the pharmacophore model. dovepress.comnih.gov

For a compound like this compound, if its target protein structure is known (e.g., the mu-opioid receptor or the melanocortin-4 receptor), a structure-based pharmacophore can be developed. researchgate.netnih.gov Tools such as LigandScout or the e-Pharmacophore feature in Schrödinger's software can be used to generate these models directly from the protein-ligand complex. dovepress.com These models are particularly powerful because they combine the efficiency of pharmacophore screening with the structural accuracy of the target's binding site, providing a robust filter for virtual screening campaigns. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules. nih.gov

The descriptors used in QSAR models can be of various types, including topological, spatial, thermodynamic, and electronic state indices. nih.gov For example, a QSAR analysis of other piperidine-containing compounds identified descriptors such as partial negative surface area and heat of formation as being statistically significant for predicting activity. nih.gov In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields of the molecules are correlated with their biological activity. frontiersin.org These models provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. frontiersin.org

| QSAR Model Parameter | Description | Example Value (from related studies) |

| r² (Coefficient of Determination) | Indicates how well the model fits the training set data. | 0.962 nih.gov |

| q² (Cross-validated r²) | Measures the predictive ability of the model for the training set (internal validation). | 0.917 nih.gov |

| R²pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | 0.863 frontiersin.org |

| Accuracy | The percentage of correct predictions in classification models. | Up to 98% nih.gov |

This table presents example statistical values from QSAR studies on related compound classes to illustrate the robustness of the models.

In Silico Prediction of Biological Activities and ADMET Properties

Beyond predicting a compound's primary biological activity, computational methods are extensively used to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

For a molecule like this compound, various software programs can predict a wide range of physicochemical and pharmacokinetic properties. These predictions are based on the compound's structure and include parameters like aqueous solubility (LogS), blood-brain barrier penetration (BBB), human intestinal absorption (HIA), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govnih.gov Toxicity predictions, such as potential hepatotoxicity or cardiotoxicity, are also a key component of this analysis. nih.gov

| ADMET Property | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. | |

| Metabolism | CYP2D6/CYP3A4 Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Aqueous Solubility (LogS) | Influences absorption and formulation. Moderately soluble compounds often have LogS values between -4 and -6. nih.gov |

| Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

| AMES Mutagenicity | Assesses the mutagenic potential of the compound. |

This table represents a typical set of in silico ADMET predictions that would be generated for a compound under investigation.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-(3-Methylphenyl)piperidin-4-ol, providing detailed information about the hydrogen and carbon atomic framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for assigning the chemical shifts of each unique proton and carbon atom in the molecule. The chemical shift values are indicative of the local electronic environment of each nucleus, offering crucial clues for structural assignment.

In a typical analysis, the ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons of the m-tolyl group, the methylene (B1212753) protons of the piperidine (B6355638) ring, the hydroxyl proton, the piperidine NH proton, and the methyl group protons. The integration of these signals provides the relative ratio of the protons.

The ¹³C NMR spectrum complements this by showing signals for each carbon atom. The chemical shifts differentiate between the aromatic carbons, the quaternary carbon attached to the hydroxyl group, the methylene carbons of the piperidine ring, and the methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0-7.4 | 120-130 |

| Piperidine CH₂ (axial & equatorial) | 1.5-2.2 & 2.8-3.2 | 40-50 |

| Piperidine C-OH | - | 70-75 |

| Aromatic C-CH₃ | - | 135-140 |

| Methyl CH₃ | 2.3-2.4 | 20-22 |

| Aromatic C (quaternary) | - | 130-140 |

| Hydroxyl OH | Variable (typically 1.5-2.5) | - |

| Piperidine NH | Variable (typically 1.0-2.0) | - |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring and within the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the signals of the directly attached carbon atoms. This is instrumental in definitively assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the aromatic ring to the piperidine ring through the quaternary carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₂H₁₇NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Table 2: HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | Typically within 5 ppm |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure and bond strengths.

Common fragmentation pathways for this compound would likely involve the loss of a water molecule from the hydroxyl group, cleavage of the piperidine ring, and fragmentation of the side chains. Analyzing these fragments helps to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group has a characteristic absorption range.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl) and N-H (amine) stretching vibrations, C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (medium) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-N (amine) | Stretching | 1080-1360 |

X-ray Crystallography for Solid-State Structure Determination

From these related structures, it is well-established that the piperidine ring typically adopts a stable chair conformation. In this arrangement, the substituents can occupy either axial or equatorial positions. For 4-aryl-piperidin-4-ol derivatives, the bulkier aryl group generally prefers the equatorial position to minimize steric hindrance, while the hydroxyl group and the nitrogen-bound hydrogen atom often occupy the axial positions. nih.govresearchgate.net This arrangement is stabilized by intramolecular and intermolecular hydrogen bonding.

In the case of 4-(4-Chlorophenyl)piperidin-4-ol (B141385), the crystal structure reveals a monoclinic system with the space group P2/c. researchgate.net The molecules are linked into centrosymmetric tetramers through strong O-H···N and weaker N-H···O hydrogen bonds, where the nitrogen and oxygen atoms act as both donors and acceptors for these interactions. nih.govresearchgate.net These tetramers are further organized into layers. It is highly probable that this compound would exhibit similar conformational and hydrogen bonding patterns, with the 3-methylphenyl group in the equatorial position of the chair-configured piperidine ring.

Table 1: Crystallographic Data for the Analogous Compound 4-(4-Chlorophenyl)piperidin-4-ol nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| β (°) | 108.458 (8) |

| Volume (ų) | 1090.13 (16) |

| Z | 4 |

This interactive table provides the crystallographic data for a closely related compound, which can be used to infer the likely structural characteristics of this compound.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are indispensable tools for verifying the purity of chemical compounds and for the separation of isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of piperidine derivatives.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for the purity assessment of non-volatile and thermally labile compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The inclusion of additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape and resolution for basic compounds like piperidines. nih.gov

For the separation of potential stereoisomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers, leading to their separation.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile derivatives of piperidines. For a compound like this compound, which has a relatively high boiling point and a polar hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

The purity of the compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. The identification of the compound is confirmed by its retention time and the mass spectrum obtained from the MS detector, which provides a unique fragmentation pattern.

Table 2: Common Chromatographic Methods for Piperidine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| RP-HPLC | C18, C8 | Acetonitrile/Water with additives (e.g., TFA) | UV, MS | Purity assessment, quantification |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Varies depending on CSP | UV, CD | Separation of enantiomers |

| GC-MS | Polysiloxane-based (e.g., DB-5ms) | Helium | Mass Spectrometry | Purity assessment, structural elucidation (after derivatization) |

This interactive table summarizes common chromatographic techniques applicable to the analysis of this compound and related compounds.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Potency

The development of new analogs of 4-(3-Methylphenyl)piperidin-4-ol with improved properties remains a primary focus of ongoing research. Scientists are exploring how modifications to the chemical structure can lead to more potent and selective compounds. nih.govnih.gov This involves a detailed examination of the structure-activity relationship (SAR), which looks at how specific changes to a molecule's composition affect its biological activity. nih.govnih.govnih.gov

For example, research has shown that the substituent pattern of the phenyl ring and the linker between the piperidine (B6355638) and phenyl rings are crucial for binding affinity and selectivity. nih.gov In one study, a series of 4-(m-OH phenyl)-piperidine analogs were synthesized and found to bind selectively to mu-opioid receptors. nih.gov The way these molecules bind, particularly whether the phenyl group is in an axial or equatorial position, appears to influence whether they act as agonists (activating the receptor) or antagonists (blocking the receptor). nih.gov

The synthesis of novel piperidine building blocks is also a key strategy. kcl.ac.uk By creating new and diverse starting materials, chemists can generate a wider range of analogs to test for desired biological effects. kcl.ac.uk This includes the development of one-pot synthesis methods to efficiently create N-substituted 4-piperidones. kcl.ac.uk

Computational tools like docking and molecular dynamics simulations are also being used to predict how new analogs will interact with their target receptors. nih.gov This allows researchers to design molecules with a higher likelihood of success before they are even synthesized in the lab. The ultimate goal is to create next-generation analgesics with fewer side effects than current opioid medications. nih.govnih.gov

Exploration of Novel Therapeutic Applications Beyond Current Findings

While much of the research on this compound and its derivatives has centered on their potential as analgesics, there is growing interest in exploring other therapeutic applications. mdpi.com The piperidine scaffold is a common feature in a wide range of bioactive natural products and marketed drugs, suggesting its versatility. kcl.ac.ukmdpi.com

Recent studies have revealed that derivatives of 4-phenylpiperidin-4-ol (B156043) exhibit promising in vitro antifungal and antibacterial properties. icm.edu.plresearchgate.netbiomedpharmajournal.org This opens up the possibility of developing new antimicrobial agents based on this chemical structure. biomedpharmajournal.org The presence of the 4-phenylpiperidin-4-ol moiety appears to contribute to these effects, potentially by enhancing the absorption of lipids and improving the compound's pharmacological activity. icm.edu.plresearchgate.net

Furthermore, some piperidine derivatives have been investigated for their potential as anticancer agents. researchgate.net For instance, certain (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have shown antiproliferative activity against human leukemia cells. researchgate.net Another study found that a specific heterocyclic molecule containing a piperidine ring exhibited a cytotoxic effect on A549 lung cancer cells. researchgate.net

The potential applications of these compounds may also extend to neurodegenerative diseases. For example, analogs of donepezil, a drug used to treat Alzheimer's disease, have been synthesized using 2-substituted 4-piperidone (B1582916) building blocks. kcl.ac.uk Additionally, some 4-oxypiperidine ethers have been designed as multiple-targeting ligands for histamine (B1213489) H3 receptors and cholinesterases, which could be relevant for treating complex neurological disorders. nih.gov The broad biological activity of piperidine derivatives suggests that further research could uncover even more therapeutic uses for this class of compounds. mdpi.comnih.gov

Combination Therapies Involving this compound Analogues

The potential for incorporating this compound analogues into combination therapies is an emerging area of research. This approach involves using these compounds in conjunction with other drugs to achieve a synergistic effect, potentially enhancing efficacy while minimizing side effects.

One area of interest is the development of peripherally restricted opioid agonists for the treatment of pain. researchgate.net By combining a peripherally acting 4-phenyl piperidine derivative with another analgesic that acts on the central nervous system, it may be possible to achieve effective pain relief with a lower risk of centrally-mediated side effects like sedation and respiratory depression.

Furthermore, the diverse biological activities of piperidine derivatives suggest their potential use in polypharmacology, where a single compound is designed to interact with multiple targets. For instance, a molecule that combines the analgesic properties of a this compound analogue with the anti-inflammatory action of another pharmacophore could be beneficial for treating inflammatory pain conditions.

The concept of combination therapy also extends to the treatment of complex diseases like cancer. As some piperidine derivatives have shown antiproliferative activity, they could potentially be used alongside traditional chemotherapy agents to enhance their effectiveness or overcome drug resistance. researchgate.net The development of such multi-target drugs or combination therapies requires a deep understanding of the structure-activity relationships of each component and their interactions with their respective biological targets.

Investigation of Stereoisomer-Specific Biological Activities

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. youtube.com Many organic molecules, including this compound and its derivatives, can exist as stereoisomers – molecules with the same chemical formula and connectivity but different spatial arrangements. youtube.com These different forms, often referred to as enantiomers or diastereomers, can interact with biological targets like receptors and enzymes in distinct ways, leading to different pharmacological effects. csfarmacie.cznih.gov

Recent research has highlighted the importance of investigating the stereoisomer-specific activities of this compound analogues. For example, in a study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) stereoisomer was found to be a more potent and selective mu-opioid receptor agonist than its enantiomer. nih.gov Similarly, the resolution of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines showed that the (3R,4R)-isomer was a more potent opioid antagonist than the (3S,4S)-isomer. acs.org

These findings underscore the need for methods to separate and characterize individual stereoisomers. Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating enantiomers, allowing for the evaluation of their individual biological activities. csfarmacie.cz By studying the pharmacological properties of each stereoisomer, researchers can identify the most potent and selective form of a drug candidate, leading to the development of more effective and safer therapeutics. nih.gov The investigation of stereoisomer-specific activities is a crucial step in the optimization of this compound analogues for various therapeutic applications.

Development of Advanced Delivery Systems

The effectiveness of a therapeutic agent can be significantly influenced by its delivery system. For this compound and its analogues, the development of advanced delivery systems is a promising area of research to enhance their therapeutic potential. These systems aim to improve drug solubility, stability, and bioavailability, as well as to target the drug to specific sites in the body, thereby increasing efficacy and reducing potential side effects.

One approach is the use of nanoparticle-based delivery systems. Encapsulating the drug within nanoparticles can protect it from degradation in the body, control its release over time, and facilitate its transport across biological barriers. This could be particularly beneficial for improving the oral bioavailability of certain piperidine derivatives.

Another strategy involves the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For example, a study on a novel analgesic based on a 4-(3-methoxyphenyl)piperidin-1-yl scaffold found that the compound exerted its effect through an active metabolite. nih.gov This suggests that designing prodrugs of this compound analogues could be a viable strategy to improve their pharmacokinetic properties.

Furthermore, the formulation of these compounds into specific dosage forms, such as transdermal patches or long-acting injectables, could provide sustained drug release and improve patient compliance. The choice of delivery system will depend on the specific therapeutic application and the physicochemical properties of the analogue. Research in this area will be crucial for translating the promising preclinical findings of this compound derivatives into clinically successful therapies.

Q & A

Q. What are the standard synthetic routes for 4-(3-Methylphenyl)piperidin-4-ol, and how are reaction conditions optimized for lab-scale production?

The compound is typically synthesized via rhodium(I)-catalyzed dearomatization/hydrogenation of 3-methylbenzaldehyde with piperidine derivatives. Key steps include:

- Catalyst selection : Rhodium or palladium catalysts are used for regioselective hydrogenation .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance yield by stabilizing intermediates.

- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation . Lab-scale protocols prioritize purity over scalability, often employing column chromatography for purification.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on:

Q. What in vitro assays are used to screen the compound’s biological activity?

Common assays include:

- Enzyme inhibition : Testing against HIV reverse transcriptase or neurotransmitter-metabolizing enzymes (e.g., monoamine oxidase) via fluorometric or colorimetric methods .

- Receptor binding : Radioligand displacement assays for dopamine D2 or serotonin receptors .

- Cytotoxicity : MTT assays in neuronal or immune cell lines to assess therapeutic index .

Advanced Research Questions

Q. How do substituent modifications on the piperidine ring influence the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

- 3-Methylphenyl group : Enhances lipophilicity, improving blood-brain barrier penetration for neurological targets .

- Hydroxyl position : The 4-OH group facilitates hydrogen bonding with enzymatic active sites (e.g., HIV protease) .

- Comparative analogs : Fluorinated or chlorinated phenyl groups (e.g., 4-(4-chlorophenyl)piperidin-4-ol) show higher receptor affinity but increased toxicity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in viability assays) to minimize false positives .

- Enantiomeric purity : Chiral HPLC separates stereoisomers with divergent activities (e.g., (R)- vs. (S)-enantiomers in receptor binding) .

- Metabolic stability : Use hepatic microsome assays to identify metabolites interfering with parent compound activity .

Q. How can computational modeling optimize this compound derivatives for targeted drug design?

Methods include:

- Docking simulations : Predict binding modes to viral proteases or GPCRs using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- MD simulations : Assess compound stability in lipid bilayers to refine pharmacokinetic properties .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Innovations involve:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity .

- Catalyst recycling : Immobilize rhodium on mesoporous silica to minimize metal waste .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours, lowering energy consumption .

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

- Piperidine ring conformation : Chair conformation optimizes hydrogen bonding with enzymatic residues (e.g., Tyr181 in HIV reverse transcriptase) .

- Axial vs. equatorial hydroxyl : Axial 4-OH in piperidine enhances water solubility but reduces membrane permeability .

- Case study : The (3R,4R) diastereomer of a related piperidinyl phenol showed 10-fold higher antiviral activity than the (3S,4S) form .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.